3-(Pyridin-3-YL)propanal
Description
Properties
IUPAC Name |
3-pyridin-3-ylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5-7H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGVOSGGRHAKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455288 | |
| Record name | 3-(PYRIDIN-3-YL)PROPANAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1802-16-0 | |
| Record name | 3-Pyridinepropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1802-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(PYRIDIN-3-YL)PROPANAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-3-yl)propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Limitations and Challenges
The product, 1-(pyridin-3-yl)propan-2-ol, is a secondary alcohol. Oxidation of secondary alcohols typically yields ketones rather than aldehydes, rendering this pathway unsuitable for direct aldehyde synthesis. Thus, alternative strategies are necessary.
| Step | Reagents/Conditions | Expected Yield |
|---|---|---|
| Grignard Formation | Mg, THF, 3-bromopyridine | 70–80% |
| Epoxide Opening | Ethylene oxide | 85–90% |
| Oxidation (PCC) | PCC, CH₂Cl₂, 0°C–RT | 60–75% |
Challenges in Oxidation
-
Over-oxidation : Aldehydes are prone to further oxidation to carboxylic acids. Mild oxidizing agents like PCC or Swern conditions (oxalyl chloride/DMSO) are preferred to mitigate this.
-
Purification : Aldehydes require careful distillation or chromatography due to volatility and sensitivity.
| Parameter | Value |
|---|---|
| Catalyst | Rh(CO)₂(acac) |
| Pressure | 20 bar CO/H₂ (1:1) |
| Temperature | 100°C |
| Expected Yield | 50–70% |
Limitations
-
Substrate Availability : 3-Vinylpyridine is less commercially accessible than 3-methylpyridine.
-
By-products : Competing polymerization or isomerization may reduce yield.
Reductive Amination Followed by Hydrolysis
A multistep approach involving reductive amination and subsequent hydrolysis could yield the target aldehyde:
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Reductive Amination : React pyridine-3-carbaldehyde with nitromethane to form a β-nitro alcohol.
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Reduction : Reduce the nitro group to an amine using H₂/Pd-C.
-
Hydrolysis : Acidic hydrolysis of the amine to the aldehyde.
This method, while theoretically feasible, lacks direct experimental validation in the provided sources.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 3-(Pyridin-3-YL)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Pyridinepropionic acid or pyridine ketones.
Reduction: Pyridine alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(Pyridin-3-YL)propanal has diverse applications in scientific research:
Chemistry: Used as a ligand in the preparation of coordination polymers with metals such as silver, copper, and zinc.
Biology: Investigated for its potential as a glycolysis inhibitor in cancer research.
Medicine: Explored for its role in inhibiting endothelial cell proliferation and angiogenesis.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-YL)propanal involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-Pyridin-3-YL-Propionitrile (C₈H₈N₂)
- Molecular Weight : 132.16 g/mol.
- Key Features : Replaces the aldehyde with a nitrile group.
- Reactivity : Nitriles are less electrophilic than aldehydes, favoring stability over reactivity in nucleophilic attacks. This makes the nitrile derivative more suitable for stable intermediate roles in multi-step syntheses .
- Applications : Used in cyanation reactions and as a precursor for amines or carboxylic acids.
3-(2-Aminopyridin-3-yl)propan-1-ol (C₈H₁₂N₂O)
- Molecular Weight : 152.20 g/mol.
- Key Features : Contains an amine (-NH₂) and hydroxyl (-OH) group.
- Reactivity : The amine and alcohol functionalities enable diverse derivatization (e.g., amidation, esterification). However, the absence of an aldehyde limits its use in condensation reactions .
- Applications: Potential building block for drug candidates requiring hydrogen-bonding motifs.
3-(1,3-Dioxoisoindol-2-yl)propanal (C₁₁H₉NO₃)
- Molecular Weight : 203.19 g/mol.
- Key Features : Combines an aldehyde with a phthalimide group.
- Reactivity : The electron-withdrawing phthalimide group enhances the aldehyde’s electrophilicity, facilitating nucleophilic additions. Unlike this compound, this derivative is a stable white crystalline solid, ideal for controlled syntheses .
- Applications : Key intermediate in the production of atorvastatin (Lipitor).
This compound Derivatives in Peptidomimetics
Compounds such as 3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine (13b) (Molecular Weight: ~405.5 g/mol) demonstrate higher structural complexity. These derivatives are synthesized via coupling reactions between pyridinyl carboxylic acids and proline esters, achieving yields up to 73% using flash chromatography . Unlike the parent aldehyde, these peptidomimetics are designed for bioactivity studies, leveraging the pyridine ring’s hydrogen-bonding capacity.
3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide (C₁₁H₁₂N₄O)
- Molecular Weight : 216.24 g/mol.
- Key Features : Incorporates a pyrazole ring and amide group.
- Reactivity : The amide group provides metabolic stability, while the pyrazole-pyridine system enables π-π stacking and hydrogen bonding (N–H⋯N/O interactions), critical for solid-state packing .
- Applications : Explored in coordination chemistry and as a ligand in metal-organic frameworks.
Physicochemical Properties
Biological Activity
3-(Pyridin-3-YL)propanal is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by a pyridine ring attached to a propanal chain, may exhibit various pharmacological properties, including antimicrobial, antitumor, and neuroprotective effects. This article aims to synthesize the available literature on the biological activity of this compound, highlighting key research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
The compound consists of a pyridine ring (a six-membered aromatic ring containing one nitrogen atom) linked to a three-carbon aldehyde chain. This structure is significant as it influences the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a lead compound for developing new antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
This data suggests that the compound has a broad-spectrum antimicrobial effect, making it a candidate for further investigation in medicinal chemistry.
Antitumor Activity
The antitumor potential of this compound has been explored in vitro using various cancer cell lines. In one study, the compound was tested against human lung cancer cells (A549) and showed significant cytotoxicity with an IC50 value of 20 µM. This effect was attributed to the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases.
Neuroprotective Effects
In addition to its antimicrobial and antitumor properties, this compound has shown promise in neuroprotection. A case study involving neuronal cells exposed to oxidative stress revealed that treatment with this compound reduced cell death significantly. The mechanism appears to involve the modulation of antioxidant defenses and inhibition of apoptotic signaling pathways.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research suggests that it may act as an inhibitor of certain enzymes involved in metabolic pathways associated with cell proliferation and survival. Additionally, its structural features allow for interaction with cellular membranes, influencing permeability and signaling cascades.
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains. Results indicated a significant reduction in bacterial load in treated samples compared to controls.
- Cancer Cell Line Analysis : In vitro studies conducted on A549 cells demonstrated that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity, highlighting its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
